Synthesis Yield Comparison: 2-Bromopyrene via Optimized NBS Route vs. 1-Bromopyrene via HBr/H2O2 Method
2-Bromopyrene can be synthesized via an optimized N-bromosuccinimide (NBS) route achieving 94-96% yield, which represents a substantial improvement over the 73% yield reported for 1-bromopyrene synthesis using HBr/H2O2 under optimized laboratory conditions [1]. The NBS-based methodology provides both higher yield and greater synthetic accessibility compared to the multi-step routes historically required for nodal position functionalisation [1].
| Evidence Dimension | Isolated synthesis yield |
|---|---|
| Target Compound Data | 94–96% yield |
| Comparator Or Baseline | 1-Bromopyrene: 73% yield (HBr/H2O2 method) |
| Quantified Difference | +21 to 23 percentage points |
| Conditions | 2-Bromopyrene: NBS in CHCl3 at 15–20°C for 24 h; 1-Bromopyrene: HBr (48%) + H2O2 (30%) in MeOH/Et2O (1:1), 15°C to room temperature, overnight |
Why This Matters
Higher synthesis yield directly reduces raw material consumption and production cost per unit, improving procurement economics for large-scale research programs and industrial applications.
- [1] Zych D, Kubis M. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Molecules. 2024;29(5):1131. doi:10.3390/molecules29051131 View Source
